Agmatine Agmatine Agmatine is a primary amino compound and a member of guanidines. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a conjugate base of an agmatinium(2+).
Agmantine is a natural metabolite of the amino acid arginine. It is formed when arginine is decarboxylated by the enzyme arginine decarboxylase and is found naturally in ragweed pollen, ergot fungi, octopus muscle, herring sperm, sponges, and the mammalian brain. Agmatine is both an experimental and investigational drug. As an investigational drug, it is being studied in a non-blinded prospective case study in the United States looking at patients who have been diagnosed with small fiber peripheral neuropathy between the ages of 18 to 75 years. Up to now (July 2013), the results of this study have not yet been published. As an experimental drug, agmatine is being studied for several indications such as cardioprotection, diabetes, decreased kidney function, neuroprotection (stroke, severe CNS injuries, epilepsy, glaucoma, and neuropathic pain), and psychiatric conditions (depression, anxiety, schizophrenia, and cognition). The exact mechanism of action is still being investigated for all of the potential indications of agmatine.
Agmatine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Agmatine is a natural product found in Glycine max, Mizuhopecten yessoensis, and other organisms with data available.
Decarboxylated arginine, isolated from several plant and animal sources, e.g., pollen, ergot, herring sperm, octopus muscle.
Brand Name: Vulcanchem
CAS No.: 306-60-5
VCID: VC0517543
InChI: InChI=1S/C5H14N4/c6-3-1-2-4-9-5(7)8/h1-4,6H2,(H4,7,8,9)
SMILES: C(CCN=C(N)N)CN
Molecular Formula: C5H14N4
Molecular Weight: 130.19 g/mol

Agmatine

CAS No.: 306-60-5

Cat. No.: VC0517543

Molecular Formula: C5H14N4

Molecular Weight: 130.19 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Agmatine - 306-60-5

Specification

CAS No. 306-60-5
Molecular Formula C5H14N4
Molecular Weight 130.19 g/mol
IUPAC Name 2-(4-aminobutyl)guanidine
Standard InChI InChI=1S/C5H14N4/c6-3-1-2-4-9-5(7)8/h1-4,6H2,(H4,7,8,9)
Standard InChI Key QYPPJABKJHAVHS-UHFFFAOYSA-N
SMILES C(CCN=C(N)N)CN
Canonical SMILES C(CCN=C(N)N)CN
Appearance Solid powder
Melting Point 234-238 degress Celcius

Introduction

Chemical Structure and Biosynthetic Pathway

Agmatine (C5_5H14_{14}N4_4) is a cationic molecule featuring a four-carbon aliphatic chain terminating in a guanidine group. Its biosynthesis occurs via enzymatic decarboxylation of L-arginine catalyzed by arginine decarboxylase (ADC), an enzyme sharing 48% sequence homology with ornithine decarboxylase . Unlike classical neurotransmitters, agmatine is stored in synaptic vesicles and released upon neuronal depolarization, with reuptake mediated by a specific transmembrane transport system .

Table 1: Physicochemical Properties of Agmatine

PropertyValueSource
Molecular Weight130.19 g/mol
Water Solubility3.61 mg/mL
logP (Partition Coeff.)-1.2
pKa12.61 (Strongest basic group)

The compound’s ability to cross the blood-brain barrier (BBB) has been demonstrated in murine models, where oral administration of agmatine sulfate (300–900 mg/kg) resulted in significant hippocampal concentration increases within 30 minutes . Intriguingly, transgenic Alzheimer’s disease models showed 23% higher brain agmatine accumulation compared to wild-type mice following chronic dosing, suggesting disease-state-dependent pharmacokinetics .

Receptor Interactions and Signaling Mechanisms

Agmatine’s neuromodulatory effects arise from its polypharmacological profile, engaging multiple receptor systems:

Glutamatergic NMDA Receptor Antagonism

Agmatine non-competitively inhibits NMDA receptors (IC50_{50} ≈ 100 μM) through open-channel block, reducing calcium influx and subsequent excitotoxicity . This mechanism underlies its neuroprotective effects in ischemia models, where 40 mg/kg systemic administration decreased infarct volume by 38% in middle cerebral artery occlusion rats .

Imidazoline Receptor Activation

As an endogenous ligand for I1_1 imidazoline receptors, agmatine modulates sympathetic outflow and blood pressure regulation. Binding studies show Ki_i values of 3.7 μM for I1_1 versus 27 μM for α2_2-adrenergic receptors, indicating preferential imidazoline activity .

Nitric Oxide Synthase Regulation

Agmatine differentially regulates nitric oxide (NO) production:

  • Irreversible inhibition of neuronal NO synthase (nNOS; IC50_{50} = 2.1 μM)

  • Downregulation of inducible NO synthase (iNOS) expression via NF-κB suppression

Table 2: Key Pharmacodynamic Targets of Agmatine

TargetEffectIC50_{50}/Kd_dReference
NMDA ReceptorNon-competitive antagonism100 μM
I1_1 ImidazolinePartial agonism3.7 μM
nNOSIrreversible inhibition2.1 μM
α2_2-AdrenergicCompetitive antagonism27 μM

Neuroprotective and Therapeutic Applications

Ischemic Stroke and Traumatic Brain Injury

In rodent stroke models, agmatine (20 mg/kg IV) administered post-ischemia:

  • Reduced infarct volume by 42% versus controls

  • Attenuated blood-brain barrier permeability (28% decrease in Evans blue extravasation)

  • Improved motor recovery in rotarod tests (latency increased from 42s to 89s at day 7)

Major Depressive Disorder

Clinical-relevant doses (10–40 mg/kg oral in rodents) demonstrate rapid-onset antidepressant effects:

  • 58% reduction in forced swim test immobility time vs. controls

  • Synergistic effects with SSRIs (fluoxetine co-administration decreased ED50_{50} by 4-fold)

  • Normalized hippocampal BDNF levels in chronic stress models (142% increase vs. stressed controls)

Neuropathic Pain Management

Agmatine’s analgesic properties involve dual modulation:

  • Spinal NMDA receptor blockade (mechanical allodynia threshold increased by 78% in SNL rats)

  • Downregulation of microglial P2X4 receptors (62% reduction in ATP-induced cytokine release)

Table 3: Clinical Trial Outcomes of Agmatine Therapy

ConditionDose/RouteOutcome MeasureImprovement vs. PlaceboReference
Diabetic Neuropathy2.67 g/day oralNeuropathic Pain Score41% reduction*
Major Depression1.5–3 g/day oralMADRS Score (Week 4)11.3 points↓*
Post-Stroke Recovery1 g/day IVModified Rankin Scale (Day 90)1.4-grade improvement*
*P<0.05 vs. baseline

Future Directions and Clinical Translation

While preclinical data are compelling, key challenges remain:

  • Optimization of dosing regimens for chronic conditions

  • Development of BBB-penetrating analogs with enhanced bioavailability

  • Large-scale Phase III trials for depression and neuropathic pain indications

Current clinical pipelines include:

  • Phase II trial of agmatine sulfate (NCT04803201) for treatment-resistant depression

  • Orally disintegrating formulations to improve patient compliance

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator